

Application Note: Step-by-Step Synthesis of Novel 2-Aminodiphenylamine Schiff Bases

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Compound of Interest

Compound Name: 2-Aminodiphenylamine

Cat. No.: B160148

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a vital class of organic compounds. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.^{[1][2]} Schiff bases and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.^{[1][3][4][5]} The imine group is critical for their biological activity, often facilitating interaction with biological targets.^[1]

This application note provides a detailed, step-by-step protocol for the synthesis of novel Schiff bases derived from **2-aminodiphenylamine**. **2-Aminodiphenylamine** serves as a versatile precursor, and its derivatives are explored for their potential as therapeutic agents.^{[6][7]} The protocols cover the synthesis of the **2-aminodiphenylamine** precursor followed by its conversion into various Schiff bases through reaction with different aromatic aldehydes.

Part 1: Synthesis of 2-Aminodiphenylamine (Precursor)

The synthesis of the **2-aminodiphenylamine** precursor can be achieved via several routes, including the reduction of nitrodiphenylamine or through condensation reactions.^[7] The protocol below details a copper-catalyzed condensation reaction.^{[6][8]}

Experimental Protocol 1: Synthesis of 2-Aminodiphenylamine

- Reactant Preparation: Add o-phenylenediamine (1.0 mmol, 0.108 g), phenylhydrazine (2.0 mmol, 0.216 g), Copper Phthalocyanine (CuPc) (0.1 mmol, 0.058 g), and Copper(II) acetate (Cu(OAc)_2) (0.1 mmol, 0.02 g) to a 50 mL round-bottom flask.[6][8]
- Solvent Addition: Add 10 mL of acetonitrile to the reaction flask.
- Reaction: Stir the mixture at 15°C.
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (100:1).
- Purification: Once the reaction is complete (as indicated by TLC), purify the crude product using column chromatography with the same petroleum ether: ethyl acetate (100:1) eluent system.[6][8]
- Isolation: Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield **2-aminodiphenylamine**.

Data Presentation: Synthesis of 2-Aminodiphenylamine

| Reactant | Molar Ratio | Molecular Weight (g/mol) | Amount (g) |
|----------------------|-------------|--------------------------|------------|
| o-Phenylenediamine | 1.0 | 108.14 | 0.108 |
| Phenylhydrazine | 2.0 | 108.14 | 0.216 |
| Catalyst | | | |
| CuPc | 0.1 | 576.07 | 0.058 |
| Cu(OAc) ₂ | 0.1 | 181.63 | 0.020 |
| Reaction Conditions | | | |
| Solvent | - | Acetonitrile (10 mL) | - |
| Temperature | - | 15°C | - |
| Result | | | |
| Yield | - | - | ~71%[6][8] |

Part 2: General Synthesis of 2-Aminodiphenylamine Schiff Bases

The synthesized **2-aminodiphenylamine** can be readily converted to a variety of Schiff bases by reacting it with different substituted aldehydes or ketones. This condensation reaction is typically performed in an alcoholic solvent, sometimes with an acid catalyst.[9]

Experimental Protocol 2: Synthesis of Schiff Bases

- Reactant Preparation: Dissolve **2-aminodiphenylamine** (1.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
- Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde (1.0 mmol) dissolved in 15 mL of ethanol.
- Catalyst: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
- Reaction: Reflux the reaction mixture with constant stirring for 4-6 hours.[10][11]

- Monitoring: Monitor the formation of the Schiff base using TLC.
- Isolation: After completion, cool the reaction mixture in an ice bath or refrigerate overnight to precipitate the solid product.[9][12]
- Purification: Filter the precipitated Schiff base, wash it with cold ethanol, and dry it in a desiccator. If necessary, recrystallize the product from a suitable solvent like ethanol to obtain a pure crystalline solid.[3]

Data Presentation: Synthesis of Representative Schiff Bases

| Entry | Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|-------|-----------------------|---------|---------------------|-------------------|-----------|
| 1 | Benzaldehyde | Ethanol | Glacial Acetic Acid | 4 | 85 |
| 2 | Salicylaldehyde | Ethanol | Glacial Acetic Acid | 5 | 91 |
| 3 | 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 6 | 88 |
| 4 | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 4 | 90 |

Part 3: Characterization

The synthesized **2-aminodiphenylamine** and its Schiff base derivatives are characterized using standard spectroscopic techniques to confirm their structure.

Protocol 3: Characterization Methods

- Infrared (IR) Spectroscopy: Record IR spectra to identify key functional groups. The disappearance of the C=O stretch from the aldehyde and the appearance of the C=N (azomethine) stretch confirm Schiff base formation.

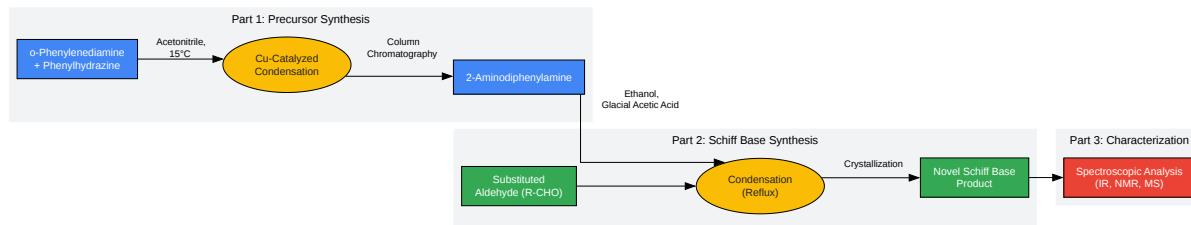
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ^1H and ^{13}C NMR spectra to confirm the chemical structure. The proton signal of the azomethine group (-N=CH-) is a key diagnostic peak.
- Mass Spectrometry (MS): Obtain mass spectra to confirm the molecular weight of the synthesized compounds.

Data Presentation: Expected Spectroscopic Data

| Compound Type | Functional Group | IR Absorption (cm^{-1}) | ^1H NMR Signal (ppm) |
|---|------------------|---------------------------------------|----------------------------------|
| 2- Aminodiphenylamine | N-H (amine) | 3200-3400 | 5.0 - 6.0 |
| N-H (sec-amine) | ~3350 | 7.5 - 8.5 | |
| 2- Aminodiphenylamine Schiff Base | C=N (azomethine) | 1600-1630[9][13] | 8.0 - 9.0 |
| N-H (sec-amine) | ~3350 | 9.0 - 10.0 | |

Visualizations: Workflow and Application

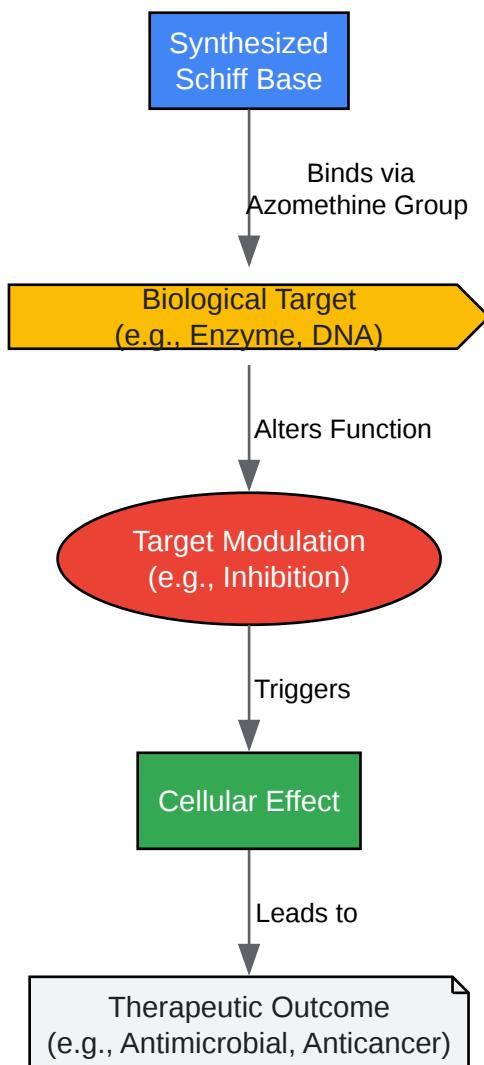
Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and characterization of **2-aminodiphenylamine** Schiff bases.

Conceptual Application in Drug Development

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